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Compound of Interest

Compound Name: Furegrelate Sodium

Cat. No.: B1260747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Furegrelate Sodium and Ozagrel, two

thromboxane A2 (TXA2) synthase inhibitors investigated for their antithrombotic properties. The

information presented is based on available preclinical and clinical data to assist researchers in

evaluating these compounds for further investigation.

Mechanism of Action: Targeting Thromboxane A2
Synthesis
Both Furegrelate Sodium and Ozagrel exert their antithrombotic effects by selectively

inhibiting thromboxane A2 synthase.[1][2] This enzyme is crucial for the conversion of

prostaglandin H2 to thromboxane A2, a potent mediator of platelet aggregation and

vasoconstriction.[1][2] By blocking this pathway, both compounds reduce the formation of

thrombi.
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Figure 1: Simplified signaling pathway of Furegrelate Sodium and Ozagrel action.
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Direct comparative studies of Furegrelate Sodium and Ozagrel in the same thrombosis model

are not readily available in the current literature. Therefore, this section presents data from

separate studies, highlighting the different experimental models used.

Ozagrel: Data from Rat Thrombosis Models
Ozagrel has been evaluated in various rat models of thrombosis, providing quantitative data on

its efficacy.

Table 1: Antithrombotic and Antiplatelet Activity of Ozagrel in Rats

Parameter Model Agonist
Route of
Administrat
ion

ID50 /
Effective
Dose

Citation

Thrombosis

Inhibition

Femoral Vein

Platelet-Rich

Thrombosis

Endothelial

Injury
Oral 13.7 mg/kg [3]

Photochemic

ally Induced

Cerebral

Infarction

Rose

Bengal/Green

Light

Intravenous

10 mg/kg

(significant

reduction in

infarct

volume)

[4]

Platelet

Aggregation

Inhibition

Ex vivo

Platelet

Aggregation

Arachidonic

Acid (AA)
Oral 0.92 mg/kg [3]

Table 2: Effect of Ozagrel on Bleeding Time in Rats

Dose (Oral) Effect on Bleeding Time Citation

> 3 mg/kg Significant Prolongation [3]

Furegrelate Sodium: Data from Human and Neonatal
Piglet Studies
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Data for Furegrelate Sodium in rat thrombosis models is limited. The available information

comes from studies in humans and a neonatal piglet model of pulmonary hypertension.

A study in healthy male subjects showed that Furegrelate Sodium produced a dose-related

inhibition of thromboxane synthesis.[2] While it significantly inhibited platelet aggregation, the

effect was variable.[2] Bleeding times were not significantly altered at the tested oral doses of

200 to 1600 mg.[2]

In a study on neonatal piglets with hypoxia-induced pulmonary hypertension, oral

administration of Furegrelate (3 mg/kg, three times daily) lowered the elevated pulmonary

vascular resistance index and ameliorated right ventricular hypertrophy, suggesting a beneficial

effect on the underlying pathology that can involve thrombotic processes.

Due to the differences in species and experimental models, a direct quantitative comparison of

the antithrombotic potency of Furegrelate Sodium and Ozagrel is not feasible at this time.

Experimental Protocols
Femoral Vein Platelet-Rich Thrombosis Model in Rats
(for Ozagrel)
This protocol is based on the methodology used in comparative studies of thromboxane A2

synthase inhibitors.

Animal Preparation Drug Administration Thrombosis Induction Data Collection & Analysis

Anesthetize Male Sprague-Dawley Rats Oral administration of Ozagrel or vehicle Isolate femoral vein Induce endothelial injury Allow thrombus to form Excise and weigh the thrombus Calculate ID50 for thrombosis inhibition

Click to download full resolution via product page

Figure 2: Workflow for the rat femoral vein thrombosis model.

Animal Model: Male Sprague-Dawley rats.
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Drug Administration: Ozagrel is administered orally (p.o.) two hours before the induction of

thrombosis.[3]

Thrombosis Induction: The femoral vein is exposed, and endothelial injury is induced to

initiate thrombus formation.[3]

Evaluation: The formed thrombus is excised and weighed. The dose of the drug that inhibits

thrombus formation by 50% (ID50) is calculated.[3]

Ex vivo Platelet Aggregation Assay (for Ozagrel)
Blood Collection: Blood is collected from rats two hours after oral administration of Ozagrel.

[3]

Platelet-Rich Plasma (PRP) Preparation: PRP is prepared by centrifugation of the blood

samples.

Aggregation Measurement: Platelet aggregation is induced by adding arachidonic acid (AA)

to the PRP. The change in light transmission is measured using an aggregometer to quantify

the degree of aggregation.[3]

Analysis: The concentration of the drug that inhibits platelet aggregation by 50% (ID50) is

determined.[3]

Bleeding Time Measurement in Rats (General Protocol)
Animal Model: Rats are anesthetized.

Procedure: A standardized incision is made on the tail.

Measurement: The time until bleeding stops is recorded. A significant prolongation of

bleeding time compared to a control group indicates an antihemostatic effect.[3][5]

Conclusion
Both Furegrelate Sodium and Ozagrel are selective inhibitors of thromboxane A2 synthase

with demonstrated antithrombotic potential. Ozagrel has been characterized in various rat

thrombosis models, providing quantitative measures of its efficacy in inhibiting thrombus
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formation and platelet aggregation. The data for Furegrelate Sodium is primarily from human

and large animal studies, which, while valuable, makes a direct comparison with Ozagrel's

performance in rodent models challenging.

Further research, ideally involving a head-to-head comparison of Furegrelate Sodium and

Ozagrel in a standardized rat model of thrombosis, is warranted to definitively compare their

antithrombotic potency and therapeutic potential. Such studies would provide the necessary

data for a more conclusive assessment and guide future drug development efforts in the field of

antithrombotic therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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